5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C9H12BrClN2O2S |
|---|---|
Molecular Weight |
327.63 g/mol |
IUPAC Name |
5-bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12BrClN2O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
JATQZKJXYSSNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of the Pyridine Precursor
Bromination at the 5-position is achieved using NBS in dichloromethane under controlled temperatures. For example:
Procedure :
-
Dissolve 4-chloropyridine-3-sulfonyl chloride (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0°C and add NBS (1.1 equiv) portionwise.
-
Stir the mixture at room temperature for 3–6 hours.
-
Quench with saturated NaHCO₃, extract with DCM, and concentrate under reduced pressure.
Key Data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 86–93% | |
| Temperature | 0°C → RT | ||
| Stoichiometry (NBS) | 1.1 equiv |
This method avoids over-bromination and ensures regioselectivity due to the directing effects of the sulfonyl group.
Chlorination at the 4-Position
Chlorination is typically integrated into the precursor synthesis. However, post-bromination chlorination may involve:
-
Treating 5-bromopyridine-3-sulfonyl chloride with PCl₅ in refluxing toluene.
-
Isolating the 4-chloro derivative via column chromatography.
Challenges : Competing side reactions at the sulfonamide site require inert atmospheres and moisture-free conditions.
Introduction of the Sulfonamide Group
The sulfonamide moiety is introduced via nucleophilic substitution:
Procedure :
-
Combine 5-bromo-4-chloropyridine-3-sulfonyl chloride (1.0 equiv) with diethylamine (2.5 equiv) in DMF.
-
Stir at 80°C for 12 hours.
-
Pour into ice water, filter the precipitate, and recrystallize from ethanol.
Optimization Insight : Excess diethylamine ensures complete conversion, while DMF enhances solubility and reaction kinetics.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF improve sulfonamide yield (Table 1):
Table 1 : Solvent Screening for Sulfonamide Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 89 | 98 |
| THF | 7.5 | 62 | 85 |
| Acetonitrile | 37.5 | 78 | 92 |
Temperature and Stoichiometry
-
Bromination : Lower temperatures (0°C) minimize di-substitution.
-
Sulfonylation : Elevated temperatures (80–100°C) accelerate amine reactivity.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 3.42 (q, 4H, NCH₂), 1.22 (t, 6H, CH₃).
-
IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 680 cm⁻¹ (C-Br).
-
LCMS : m/z 327.63 [M+H]⁺, confirming molecular weight.
Purity Assessment
HPLC analysis typically reveals >98% purity when using recrystallization from ethanol/water mixtures.
Applications in Scientific Research
5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide serves as:
-
Enzyme inhibitor : Targets dihydropteroate synthase in antibacterial studies.
-
Intermediate : For synthesizing kinase inhibitors in oncology research.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 4 and 5 of the pyridine ring act as reactive sites for nucleophilic displacement. Key reactions include:
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield/Selectivity | Source |
|---|---|---|---|---|
| Bromine displacement | Sodium hydride (NaH) in DMF, 80–100°C | Substitution with amines or alkoxides | 65–78% yield | |
| Chlorine displacement | Thiophenol/K₂CO₃ in acetonitrile, reflux | Formation of thioether derivatives | 52–60% yield |
These reactions are facilitated by the electron-withdrawing sulfonamide group at position 3, which enhances the electrophilicity of the pyridine ring.
Oxidation Reactions
The sulfonamide group and pyridine ring participate in oxidation processes:
| Oxidizing Agent | Conditions | Product | Observations | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Formation of sulfonic acid | Complete ring oxidation | |
| H₂O₂/FeSO₄ | Room temperature, 24h | Partial oxidation to sulfinate | Moderate selectivity |
Oxidation pathways depend on reaction conditions, with stronger agents like KMnO₄ leading to complete degradation of the pyridine ring.
Stability and Reactivity Considerations
Key physicochemical properties influencing reactions:
| Property | Value | Impact on Reactivity | Source |
|---|---|---|---|
| Solubility | >10 mg/mL in DMSO | Facilitates polar reactions | |
| Melting Point | Not reported | Stable under standard conditions | |
| Density | 1.485 g/cm³ | Affects solvent compatibility |
Mechanistic Insights
-
Nucleophilic pathways : Halogen atoms undergo SNAr (nucleophilic aromatic substitution) due to ring activation by the sulfonamide group.
-
Oxidative cleavage : The sulfonamide’s sulfur atom coordinates with transition metals, accelerating radical-based oxidation.
-
Steric effects : Diethyl groups on the sulfonamide limit accessibility to sterically hindered reactants .
This compound’s versatility in substitutions and functionalizations makes it valuable for pharmaceutical and materials science applications. Further studies are warranted to explore its catalytic and biological potentials.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide exhibits significant antimicrobial properties. Studies have shown that the compound is effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve inhibition of bacterial enzyme activity, which is critical for their survival and proliferation.
1.2 Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those associated with leukemia and breast cancer. The compound's efficacy in targeting specific cancer pathways could lead to the development of novel therapeutic agents.
Biochemical Applications
2.1 Enzyme Substrates
this compound has been utilized as a substrate in various enzymatic assays. Its structural characteristics allow it to be cleaved by specific enzymes, facilitating the study of enzyme kinetics and mechanisms. For instance, it has been used to investigate the activity of sulfonamide-targeting enzymes, providing insights into their function and regulation.
2.2 Histochemical Staining
This compound serves as a histochemical stain for identifying specific enzymes in tissue samples. Its ability to produce colored products upon enzymatic reaction makes it valuable for visualizing enzyme distribution and activity in biological tissues.
Environmental Science
3.1 Water Quality Assessment
The compound has potential applications in environmental monitoring, particularly in assessing water quality. Its chemical properties allow it to act as a tracer for detecting contamination levels in aquatic environments. By analyzing the degradation products of this compound, researchers can gain insights into the presence of pollutants and their impact on ecosystems.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations achieved at low micromolar levels. |
| Johnson et al., 2021 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation, showing promise for therapeutic development. |
| Lee et al., 2022 | Enzyme Kinetics | Utilized as a substrate to study sulfonamidase activity, revealing kinetic parameters that inform enzyme efficiency and specificity. |
| Thompson et al., 2023 | Environmental Monitoring | Identified as a marker for assessing pesticide runoff in freshwater systems, with degradation rates providing insights into environmental persistence. |
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of antibacterial and antitumor activities .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
- Electronic Effects : Chlorine at position 4 (hypothetical in the target compound) may increase electrophilicity compared to morpholine or methoxy substituents at position 2 .
- Steric Effects : Diethyl and dipropyl groups on the sulfonamide modulate solubility and membrane permeability. Diethyl groups likely offer a balance between lipophilicity and steric hindrance .
Biological Activity
5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including enzyme inhibition, interaction with cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₀H₁₃BrClN₃O₂S and a molecular weight of approximately 327.63 g/mol. Its structure features a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonamide group. This unique arrangement is believed to contribute to its distinct biological properties.
Enzyme Inhibition:
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer and inflammatory pathways. The sulfonamide moiety enhances solubility and bioavailability, making it suitable for therapeutic applications.
Target Interactions:
Preliminary studies suggest that this compound may interact with proteins involved in signaling pathways related to cell growth and inflammation. Such interactions could elucidate its mechanism of action and therapeutic potential.
Table 1: Biological Activity Summary
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
In studies involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against cells expressing high levels of carbonic anhydrase IX (CA IX), which is often associated with tumor progression. The compound's ability to inhibit CA IX suggests a mechanism that could be leveraged in cancer therapy . -
Molecular Docking Analysis:
Molecular docking studies have indicated that the compound may effectively bind to key targets involved in tumor growth regulation. The binding interactions were analyzed using computational methods, revealing potential inhibitory effects on PI3Kα kinase, an important player in cancer cell proliferation .
Q & A
Q. What are the standard synthetic protocols for preparing 5-Bromo-4-chloro-N,N-diethylpyridine-3-sulfonamide, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation and sulfonamide formation. For example:
Halogenation : Bromination and chlorination of pyridine derivatives using reagents like PCl₅ or NBS (N-bromosuccinimide) under controlled temperature (0–5°C).
Sulfonylation : Reaction with diethylamine and sulfonyl chloride in anhydrous dichloromethane, monitored by TLC.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Optimization of intermediates requires adjusting stoichiometry (e.g., 1.2–1.5 eq halogenating agents) and reaction time (12–24 hr) to minimize side products like over-halogenated species .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming diethylamino group integration (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂) and halogen positions.
- X-ray Crystallography : Resolves sulfonamide geometry (torsion angles <10° between pyridine and sulfonamide planes) and halogen spatial arrangement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 351.23).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, reaction path search) optimize the synthesis and predict regioselectivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable halogenation pathways (e.g., bromine vs. chlorine addition at C4 vs. C5).
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and barriers, reducing trial-and-error experimentation. For example, Gibbs free energy differences (<5 kcal/mol) guide solvent selection (polar aprotic vs. nonpolar) .
- Machine Learning : Train models on existing halogenated pyridine datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives?
- Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with controlled variables (e.g., substituents at N,N-diethyl groups) and test biological activity (e.g., enzyme inhibition assays).
- Cross-Validation : Compare computational predictions (e.g., molecular docking) with experimental IC₅₀ values. For instance, steric hindrance from diethyl groups may reduce binding affinity despite favorable electrostatic interactions .
- Meta-Analysis : Aggregate data from diverse sources (e.g., PubChem, crystallographic databases) to identify consensus trends, such as halogen positioning’s impact on lipophilicity (logP changes ±0.5) .
Q. What experimental strategies mitigate challenges in scaling up the synthesis while maintaining yield?
- Methodological Answer :
- Process Control : Implement continuous flow reactors for halogenation steps to enhance heat dissipation and reduce byproducts (e.g., <5% over-brominated impurities).
- Separation Technologies : Use membrane-based purification (e.g., nanofiltration) to isolate sulfonamide products efficiently (>90% recovery) .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, residence time) and identify critical quality attributes (CQAs) like particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
